(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
CAS No.: 71242-59-6
Cat. No.: VC3740872
Molecular Formula: C10H18OS
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol - 71242-59-6](/images/structure/VC3740872.png)
Specification
CAS No. | 71242-59-6 |
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Molecular Formula | C10H18OS |
Molecular Weight | 186.32 g/mol |
IUPAC Name | (1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |
Standard InChI | InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 |
Standard InChI Key | PYQMNINTTPIRIT-SFVIPPHHSA-N |
Isomeric SMILES | CC1(C2CC[C@]1(C(C2)O)CS)C |
SMILES | CC1(C2CCC1(C(C2)O)CS)C |
Canonical SMILES | CC1(C2CCC1(C(C2)O)CS)C |
Introduction
Structural Characteristics and Identification
Chemical Identity
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol belongs to the family of bicyclic compounds with the molecular formula C₁₀H₁₈OS. The CAS Registry Number for this compound is 71242-58-5. The bicyclic core structure is related to norbornane (bicyclo[2.2.1]heptane), which is characterized by a six-membered ring with an additional one-carbon bridge connecting two non-adjacent carbon atoms .
Molecular Structure
The compound presents a complex three-dimensional structure with specific stereochemical features:
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Core Framework: A bicyclo[2.2.1]heptane structure that provides rigidity and a well-defined spatial arrangement
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Functional Groups: Contains both a mercaptomethyl (-CH₂SH) and a hydroxyl (-OH) group
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Stereochemistry: The (1S) designation indicates specific spatial configuration at the C1 position
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Substituents: Two methyl groups at the C7 position increase steric bulk and hydrophobicity
Physical and Chemical Properties
Physical Properties
Based on comparative analysis with structurally similar compounds, the following physical properties can be inferred:
Property | Expected Characteristics |
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Physical State | Crystalline solid at room temperature |
Solubility | Limited water solubility; good solubility in organic solvents |
Molecular Weight | 186.31 g/mol |
Density | Approximately 1.0-1.2 g/cm³ |
Melting Point | Estimated 60-90°C |
Chemical Reactivity Profile
The chemical behavior of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is largely determined by its functional groups:
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Thiol Reactivity: The mercaptomethyl group can participate in:
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Oxidation reactions to form disulfides, sulfoxides, or sulfones
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Nucleophilic substitution reactions
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Addition to unsaturated systems
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Metal coordination
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Hydroxyl Reactivity: The secondary alcohol at C2 position is capable of:
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Esterification with carboxylic acids
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Oxidation to ketones
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Dehydration under acidic conditions
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Hydrogen bonding interactions
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The specific bicyclic framework constrains the conformational flexibility of these functional groups, potentially influencing their reactivity patterns.
Synthesis Methodologies
Synthetic Routes
The synthesis of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can be approached through several strategies:
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Starting from bicyclic precursors such as norbornene or camphor derivatives
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Introduction of the hydroxyl group through stereoselective hydration or hydroxylation reactions
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Functionalization at C1 position with appropriate thiol-containing groups
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Stereocontrol to ensure the (1S) configuration
Stereochemical Considerations
Achieving the specific (1S) stereochemistry requires careful control of reaction conditions:
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Employment of chiral auxiliaries or chiral catalysts
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Stereoselective transformations with controlled stereochemical outcomes
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Resolution techniques to separate stereoisomers if necessary
Structural Relationship to Other Compounds
Comparison with Related Structures
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol shares structural similarities with several compound classes:
Structure-Activity Relationships
The unique combination of structural features in (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol may contribute to specific biological activities:
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The thiol group can participate in redox processes, potentially contributing to antioxidant properties
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The rigid bicyclic structure may provide a scaffold for specific molecular recognition
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The hydroxyl group can form hydrogen bonds with biological targets
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The dimethyl groups enhance hydrophobicity, potentially affecting membrane permeability
Analytical Characterization
Spectroscopic Profile
The identification and characterization of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the thiol proton (δ 1.5-2.0 ppm), hydroxyl proton (δ 2.5-3.5 ppm), and the complex pattern of the bicyclic framework
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¹³C NMR would display signals for the ten carbon atoms, including distinctive shifts for carbons attached to the thiol and hydroxyl groups
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Infrared (IR) Spectroscopy:
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Characteristic S-H stretching at approximately 2550-2600 cm⁻¹
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O-H stretching at approximately 3300-3600 cm⁻¹
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C-O stretching at approximately 1050-1150 cm⁻¹
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Mass Spectrometry:
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Molecular ion peak at m/z 186 (C₁₀H₁₈OS)
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Fragmentation pattern showing loss of H₂S (m/z 152) and other characteristic fragments
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Chromatographic Methods
Purification and analysis of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol would typically employ:
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High-Performance Liquid Chromatography (HPLC) with appropriate columns for chiral separation
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Gas Chromatography (GC) for volatile derivatives
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purification
Comparative Reactivity Studies
Oxidation Behavior
The mercaptomethyl group in (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various oxidation reactions:
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Formation of disulfides through mild oxidation
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Production of sulfoxides with controlled oxidizing agents
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Further oxidation to sulfones under stronger conditions
Such oxidation chemistry could be valuable in organic synthesis and in understanding redox processes in biological systems.
Hydroxyl Group Transformations
The secondary alcohol functionality presents opportunities for selective transformations:
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Esterification to produce corresponding esters
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Oxidation to the ketone using reagents such as pyridinium chlorochromate (PCC)
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Dehydration to form alkenes with defined stereochemistry
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Protection as ethers or silyl ethers for selective manipulation of the thiol group
Intramolecular Interactions
The presence of both mercaptomethyl and hydroxyl groups within the same molecule creates potential for intramolecular interactions:
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Hydrogen bonding between the thiol and hydroxyl groups
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Possible cyclization reactions under appropriate conditions
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Directed reactivity where one functional group influences the behavior of the other
Research Challenges and Future Directions
Synthetic Challenges
The preparation of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with high stereochemical purity presents several challenges:
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Achieving selective functionalization of the bicyclic framework
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Controlling stereochemistry at the C1 position
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Developing efficient and scalable synthetic routes
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Minimizing side reactions of the reactive functional groups
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